N-(4-fluorophenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(4-fluorophenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method involves the reaction of 2-aminopyridine with α-bromoketones under mild and metal-free conditions . The reaction conditions often include the use of solvents like toluene and ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like TBHP, and reducing agents. The reaction conditions often involve moderate temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(4-fluorophenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,5-a]pyridine: Another related compound with distinct chemical properties and applications.
Uniqueness
N-(4-fluorophenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl and 5-methylfuran-2-yl groups enhances its biological activity and makes it a valuable compound for further research .
Properties
Molecular Formula |
C19H16FN3O |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H16FN3O/c1-12-9-10-23-17(11-12)22-18(16-8-3-13(2)24-16)19(23)21-15-6-4-14(20)5-7-15/h3-11,21H,1-2H3 |
InChI Key |
PJNHLEFEDGQOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=C(C=C3)F)C4=CC=C(O4)C |
Origin of Product |
United States |
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